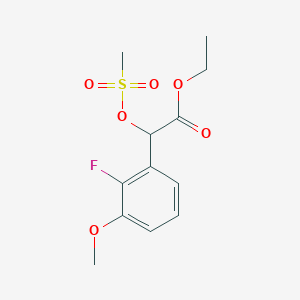

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate

Description

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate is a fluorinated aromatic ester featuring a methylsulfonyloxy (mesyloxy) group, which serves as a reactive leaving group. This compound is structurally characterized by:

- A 2-fluoro-3-methoxyphenyl substituent, which introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects.

- A methylsulfonyloxy group (–OSO₂CH₃), a sulfonate ester that enhances reactivity in nucleophilic substitution or elimination reactions.

- An ethyl ester moiety, common in intermediates for drug synthesis due to its hydrolytic stability and ease of derivatization .

Properties

CAS No. |

1150560-60-3 |

|---|---|

Molecular Formula |

C12H15FO6S |

Molecular Weight |

306.31 g/mol |

IUPAC Name |

ethyl 2-(2-fluoro-3-methoxyphenyl)-2-methylsulfonyloxyacetate |

InChI |

InChI=1S/C12H15FO6S/c1-4-18-12(14)11(19-20(3,15)16)8-6-5-7-9(17-2)10(8)13/h5-7,11H,4H2,1-3H3 |

InChI Key |

JTOHVUMIZMVEDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)OC)F)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

- Method: Direct fluorination of methoxyphenyl precursors using electrophilic fluorinating agents (e.g., Selectfluor, N-fluorobenzenesulfonimide)

- Outcome: Regioselective fluorination at the ortho position relative to the methoxy group

- References: Patent CN109704961A describes similar fluorination strategies for substituted phenyl compounds, emphasizing regioselectivity and reaction conditions (see).

Cross-Coupling Reactions

- Method: Suzuki-Miyaura coupling of 2-bromo-3-methoxyphenyl derivatives with fluorinated boronic acids

- Advantages: High selectivity and functional group tolerance

- Example: Synthesis of 2-fluoro-3-methoxyphenyl via coupling of 2-bromo-3-methoxyphenyl with fluoroboronic acids

Nucleophilic Aromatic Substitution

- Method: Substitution of activated aromatic halides with fluoride sources under suitable conditions

- Limitations: Requires electron-withdrawing groups to activate the aromatic ring

Construction of the Ethyl 2-Substituted Acetate Backbone

The core carbon skeleton is assembled using organometallic chemistry:

Formation of the Alpha-Substituted Ethyl Acetate

- Method: Nucleophilic addition of organolithium or Grignard reagents derived from aromatic precursors to ethyl chloroacetate

- Procedure:

- Preparation of aryllithium or arylmagnesium intermediates via lithium-halogen exchange or magnesium insertion

- Addition to ethyl chloroacetate at low temperatures ($$-78\,^\circ\mathrm{C}$$)

- Workup involves aqueous quenching and purification

Key Reaction Conditions:

| Parameter | Typical Range | Reference/Source |

|---|---|---|

| Temperature | $$-78\,^\circ\mathrm{C}$$ to $$-50\,^\circ\mathrm{C}$$ | , |

| Solvent | Diethyl ether, tetrahydrofuran | , |

| Reagents | n-Butyllithium, TMEDA |

Introduction of the Methylsulfonyl Oxy Group

The methylsulfonyl oxy functionality is introduced via oxidation and sulfonylation:

Sulfonylation of the Alcohol Intermediate

- Method: Reaction of the hydroxyl group at the alpha position with methylsulfonyl chloride (methanesulfonyl chloride)

- Reaction Conditions:

- Use of a base such as pyridine or triethylamine

- Controlled addition at low temperature ($$0\,^\circ\mathrm{C}$$)

- Stirring until completion, monitored by TLC

Oxidation to the Sulfonyl Ester

- Method: Oxidation of the sulfide intermediate to the sulfone using oxidants like hydrogen peroxide or m-chloroperbenzoic acid

- Outcome: Formation of the methylsulfonyl oxy group attached to the alpha carbon

Final Esterification and Purification

The final step involves esterification and purification:

- Esterification: Ensuring the ester group remains intact during sulfonylation

- Purification: Column chromatography, recrystallization, or distillation under reduced pressure

- Characterization: Confirmed via NMR, IR, HRMS, and elemental analysis

Data Tables and Research Outcomes

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonate Esters

(S)-Ethyl 2-(2-Benzyl-3-((Methylsulfonyl)Oxy)Propanamido)Acetate

- Structure : Contains a methylsulfonyloxy group on a propanamido backbone, linked to a benzyl group and ethyl ester .

- In contrast, the target compound’s fluorophenyl group may enhance lipophilicity and metabolic stability.

Methyl 2-(4-Cyano-2-Fluorophenyl)-2-(5-(2-((Methylsulfonyl)Oxy)Ethyl)-1H-Imidazol-1-yl)Acetate

Fluorinated Aromatic Esters

Ethyl 2-(4-Fluoro-2,6-Dimethoxyphenyl)Acetate

- Structure : Contains a 4-fluoro-2,6-dimethoxyphenyl group .

- This compound’s applications are unexplored in the evidence but may relate to agrochemicals or dyes.

Ethyl 2-(4-Chlorophenoxy)Acetoacetate

- Structure: A chlorophenoxy-substituted acetoacetate .

- Key Differences: The acetoacetate backbone enables keto-enol tautomerism, which is absent in the target compound. The chloro group is less electronegative than fluorine, altering electronic effects on the aromatic ring.

Heterocyclic and Coumarin Derivatives

Ethyl 2-[(2-Oxo-2H-Chromen-6-yl)Oxy]Acetate

- Structure : A coumarin-derived ester with an ether linkage .

- Key Differences: The coumarin core provides fluorescence properties and planar stacking in crystals, unlike the non-aromatic sulfonate ester in the target compound. Applications include photodynamic therapy or sensors.

Ethyl 2-{[7-Fluoro-4-Oxo-3-(1H-1,2,4-Triazol-1-yl)-4H-Thiochromen-2-yl]-Sulfanyl}Acetate

- Structure: Combines a thiochromenone core with a triazole and sulfanyl group .

- Key Differences: The thiochromenone system introduces sulfur-based aromaticity, while the triazole moiety offers hydrogen-bonding sites. This compound’s bioactivity (unreported in evidence) may contrast with the target’s sulfonate ester reactivity.

Comparative Analysis Table

Biological Activity

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₂H₁₅F O₆S

- Molecular Weight : 306.31 g/mol

- Density : Not Available

- Boiling Point : Not Available

- Melting Point : Not Available

Synthesis

The synthesis of this compound involves standard organic chemistry techniques, including the use of protective groups and selective reactions to introduce the fluorine and methoxy functionalities. The detailed synthetic route can be found in various chemical literature sources, but specific methodologies are often proprietary or unpublished.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have demonstrated promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Analog A | MDA-MB-231 | 1.0 | Apoptosis induction |

| Analog B | HCT-116 | 1.9 | Microtubule destabilization |

| Analog C | MCF-7 | 2.3 | Caspase activation |

These findings suggest that this compound may also exhibit similar anticancer activities due to its structural characteristics.

Antimicrobial Activity

The antimicrobial effects of compounds related to this compound have been explored in various studies. For example, a recent investigation into the antibacterial properties of ethyl acetate extracts showed effective inhibition against Pseudomonas aeruginosa. While direct studies on the target compound are scarce, the presence of the methylsulfonyl group is often associated with enhanced antimicrobial activity.

Case Studies

- In Vivo Studies : A study investigated the anti-inflammatory effects of compounds containing a similar oxadiazole moiety, showing promising results in reducing inflammation markers in animal models. This suggests potential applications in inflammatory diseases.

- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that compounds similar to this compound can effectively bind to key biological targets, which may play a role in their therapeutic effects.

Q & A

Basic: What are the common synthesis pathways for Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-((methylsulfonyl)oxy)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including esterification, sulfonylation, and aromatic substitution. Key steps include:

- Fluorination and Methoxylation: Introduction of fluorine and methoxy groups to the phenyl ring via electrophilic substitution, often using fluorinating agents (e.g., Selectfluor) and methoxy precursors under controlled pH and temperature .

- Sulfonylation: Reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyloxy group. Solvent choice (e.g., dichloromethane) and reaction time are critical to avoid side reactions .

- Esterification: Final step with ethyl chloroacetate under reflux conditions. Yield optimization requires monitoring via TLC and purification using column chromatography .

Basic: Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy: 1H and 13C NMR confirm the phenyl ring substitution pattern, methylsulfonyl group integration, and ester linkage. For example, the methoxy group appears as a singlet near δ 3.8 ppm, while the methylsulfonyl protons resonate as a distinct triplet .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 348.1) and fragmentation patterns to validate structural integrity .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can contradictory data in biological activity assays be resolved?

Contradictions often arise from differences in assay conditions or cellular models. Methodological solutions include:

- Dose-Response Curves: Establish EC50 values across multiple concentrations to distinguish true activity from cytotoxicity .

- Orthogonal Assays: Validate results using complementary techniques (e.g., enzymatic inhibition assays vs. cell viability tests) .

- Metabolic Stability Testing: Assess compound stability in serum or liver microsomes to rule out false negatives due to rapid degradation .

Advanced: What strategies optimize regioselectivity during fluorination of the phenyl ring?

- Directing Groups: Use meta-directing groups (e.g., methoxy) to guide fluorine placement. Computational modeling (DFT) predicts electronic effects of substituents on reaction pathways .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity. For example, Pd(OAc)2 with ligand Xantphos reduces byproduct formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving regioselectivity by >20% compared to non-polar solvents .

Advanced: How do methylsulfonyl and methoxy groups influence reactivity in nucleophilic substitution reactions?

- Methylsulfonyloxy Group: Acts as a leaving group due to its strong electron-withdrawing nature. Reactivity follows the order: methylsulfonyloxy > tosylate > mesylate in SN2 reactions .

- Methoxy Group: Electron-donating effects deactivate the phenyl ring, reducing susceptibility to electrophilic attack but stabilizing intermediates in multi-step syntheses .

- Steric Effects: Bulkier substituents (e.g., tert-butyl) near the reaction site can hinder nucleophilic access, requiring optimized steric profiles for efficient substitution .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- Protease Inhibition: The methylsulfonyl group mimics sulfonamide pharmacophores, making it a candidate for inhibiting serine proteases .

- Prodrug Development: Ethyl ester functionality enhances membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid .

- Structure-Activity Relationship (SAR) Studies: Systematic modification of fluorine/methoxy positions to optimize binding affinity .

Advanced: How can computational methods aid in predicting metabolic pathways?

- In Silico Tools: Software like Schrödinger’s ADMET Predictor models Phase I/II metabolism, identifying likely sites of oxidation (e.g., phenyl ring) or glucuronidation .

- Docking Studies: Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic hotspots .

- MD Simulations: Assess stability of metabolites in aqueous environments, correlating with experimental half-life data .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT): Real-time monitoring via in-line FTIR or Raman spectroscopy ensures consistent intermediate formation .

- Design of Experiments (DoE): Multi-variable optimization (e.g., temperature, solvent ratio) identifies critical parameters affecting yield and purity .

- Quality Control: Rigorous post-synthesis analysis (e.g., NMR, HPLC) with acceptance criteria (e.g., ≥98% purity) minimizes variability .

Basic: What safety precautions are essential when handling this compound?

- Toxicity: Methylsulfonyl groups may cause skin irritation. Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Store at -20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation .

- Waste Disposal: Neutralize acidic byproducts before disposal according to institutional guidelines .

Advanced: How can crystallography resolve ambiguities in stereochemical assignments?

- Single-Crystal X-ray Diffraction: Determines absolute configuration of chiral centers. For example, a 2θ range of 5–50° with Mo-Kα radiation provides high-resolution data .

- Packing Analysis: Identifies hydrogen-bonding networks (e.g., between ester carbonyl and sulfonyl groups) that stabilize the crystal lattice .

- Validation: Compare experimental data with predicted powder patterns (e.g., Mercury software) to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.